molecular formula C9H10N2O2 B14201001 Ethyl 5,5-dicyanopent-2-enoate CAS No. 875783-35-0

Ethyl 5,5-dicyanopent-2-enoate

Cat. No.: B14201001
CAS No.: 875783-35-0
M. Wt: 178.19 g/mol
InChI Key: RHYJYYXCTJUTCF-UHFFFAOYSA-N
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Description

Ethyl 5,5-dicyanopent-2-enoate is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of two cyano groups and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-dicyanopent-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is typically generated by deprotonating a suitable precursor, such as a malonic ester, using a strong base like sodium ethoxide in ethanol. The enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dicyanopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5,5-dicyanopent-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5,5-dicyanopent-2-enoate involves its interaction with various molecular targets and pathways. The cyano groups and ester functional group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .

Comparison with Similar Compounds

Ethyl 5,5-dicyanopent-2-enoate can be compared with similar compounds such as:

  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate

These compounds share similar structural features but differ in the substituents on the aromatic ring. The presence of different functional groups can influence their chemical reactivity and biological activity, making this compound unique in its applications and properties .

Properties

CAS No.

875783-35-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 5,5-dicyanopent-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)5-3-4-8(6-10)7-11/h3,5,8H,2,4H2,1H3

InChI Key

RHYJYYXCTJUTCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C#N)C#N

Origin of Product

United States

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